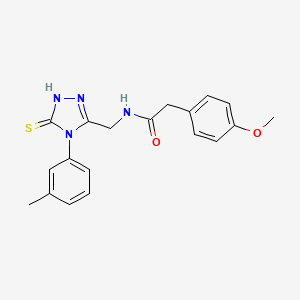

2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-13-4-3-5-15(10-13)23-17(21-22-19(23)26)12-20-18(24)11-14-6-8-16(25-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUAITHJTLRXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halides.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the triazole derivative is reacted with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the triazole ring or the thioxo group, potentially converting them into more saturated or reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce more saturated triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.

Biology

Biologically, 2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its triazole ring is a common motif in many drugs, suggesting that it could be developed into a pharmaceutical agent with specific biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it versatile for different applications.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thioxo group can interact with thiol-containing proteins, potentially disrupting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Triazole Acetamides

A key structural analogue is N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-Acetamide (CAS: 71521-92-1), which shares the 1,2,4-triazole-thioxo-acetamide backbone but differs in substituents . The table below highlights critical structural and hypothetical property comparisons:

| Feature | Target Compound | Analog (CAS: 71521-92-1) |

|---|---|---|

| Triazole Substituent | 4-(m-Tolyl) (3-methylphenyl) | 4-Methyl |

| Acetamide Substituent | 2-(4-Methoxyphenyl) | Acetamide (unsubstituted) |

| Thioxo Group | Present at 5-position | Present at 5-position |

| Hypothetical Lipophilicity | Higher (due to aromatic m-tolyl group) | Lower (aliphatic methyl group) |

| Potential Bioavailability | Enhanced membrane permeability (lipophilic substituent) | Reduced permeability (smaller substituent) |

| Synthetic Complexity | Moderate (requires aryl coupling steps) | Simpler (alkylation at triazole) |

Electronic and Steric Effects

- m-Tolyl vs.

Crystallographic and Computational Analysis

Research Implications and Limitations

- However, specific biological data is absent in the provided evidence.

- Synthetic Challenges : Introducing the m-tolyl group may require Pd-catalyzed cross-coupling reactions, increasing synthetic complexity compared to alkylation strategies used for the methyl-substituted analogue .

- Knowledge Gaps: Experimental data on solubility, melting points, and biological activity are unavailable in the provided sources. Further studies using WinGX or SHELXTL for structural analysis and in vitro assays are needed to validate hypotheses .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide represents a novel structure that combines a methoxyphenyl group with a thiazole derivative. This compound is of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and the introduction of the methoxyphenyl group. The general synthetic pathway can be summarized as follows:

- Formation of the Triazole Ring : Utilizing 2-phenylacetohydrazide and carbon disulfide in a basic medium leads to the creation of the triazole nucleus.

- Thiol Derivatization : The thiol group in position 5 is modified to enhance biological activity.

- Acetamide Formation : Reaction of the amino group with an appropriate acyl chloride results in the final acetamide product.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties using various methods, including agar well diffusion and minimum inhibitory concentration (MIC) tests. Results indicate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 28 | 12.5 |

| Bacillus subtilis | 32 | 6.25 |

| Escherichia coli | 15 | 32 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties against various fungal strains such as Candida albicans and Aspergillus niger. The presence of the methoxy group is believed to enhance its interaction with fungal cell membranes.

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 25 | 10 |

| Aspergillus niger | 30 | 15 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and the methoxyphenyl moiety significantly influence biological activity. For instance:

- Methoxy Group : Enhances lipophilicity, improving membrane permeability.

- Thiazole Derivative : Provides additional sites for interaction with biological targets.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism is hypothesized to involve apoptosis induction through mitochondrial pathways.

- Inflammation Reduction : The compound has also been assessed for its anti-inflammatory properties using bovine serum albumin denaturation assays, showing promising results in reducing inflammation markers.

Q & A

Q. What are common synthetic routes for preparing triazole-thioacetamide derivatives like 2-(4-methoxyphenyl)-N-[(5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]acetamide?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions in acidic media. For example, 4,5-dihydro-1H-1,2,4-triazol-3-thione intermediates are formed by reacting hydrazinecarbothioamides with appropriate aldehydes or ketones under reflux conditions . Acetamide side chains are introduced through nucleophilic substitution or coupling reactions (e.g., chloroacetylation followed by substitution with amine derivatives) . Key steps include TLC monitoring and purification via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- FT-IR to verify functional groups (e.g., C=O at ~1650 cm⁻¹ for acetamide, S-H at ~2550 cm⁻¹ for thiol tautomers) .

- HPLC-MS for purity assessment and molecular ion confirmation.

- Single-crystal X-ray diffraction (where feasible) for unambiguous structural determination .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/− bacteria and fungi) .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Antioxidant : DPPH radical scavenging assays.

Validate results with positive controls (e.g., ciprofloxacin for antimicrobial studies) and triplicate measurements.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazole-thioacetamide core?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to balance reactivity and solubility .

- Catalysis : Use K₂CO₃ or Et₃N to deprotonate intermediates and accelerate cyclization .

- Temperature Control : Reflux vs. microwave-assisted synthesis to reduce reaction time .

- Yield Tracking : Compare isolated yields under varying conditions (e.g., 60–85% yields reported for similar triazoles) .

Q. What computational strategies can predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .

- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with biological data from analogs .

- DFT Calculations : Analyze tautomeric preferences (thione vs. thiol forms) and their impact on reactivity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., inoculum size, incubation time) and use reference strains .

- Solubility Issues : Pre-dissolve compounds in DMSO (≤1% v/v) and confirm stability via UV-Vis spectroscopy.

- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance .

Q. What safety protocols are critical for handling thioxo-triazole derivatives?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb solids with vermiculite .

- Waste Disposal : Segregate halogenated waste (if applicable) and comply with institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.